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Compound of Interest

Compound Name: 1,1-Dimethoxypropan-2-amine

Cat. No.: B042680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide addresses the spectroscopic characterization of 1,1-dimethoxypropan-2-
amine (CAS No. 57390-38-2). Despite a comprehensive search of publicly available chemical

and spectroscopic databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for this specific compound is not readily available. This

document, therefore, provides a detailed overview of the compound's predicted properties,

expected spectroscopic features based on its structure, and standardized experimental

protocols for acquiring such data. This guide serves as a foundational resource for researchers

intending to synthesize or work with 1,1-dimethoxypropan-2-amine, enabling them to

anticipate its spectral characteristics and design appropriate analytical methodologies.

Compound Identification and Predicted Properties
1,1-Dimethoxypropan-2-amine, also known as 2-aminopropionaldehyde dimethyl acetal, is a

primary amine with the molecular formula C₅H₁₃NO₂. Its structure consists of a propane

backbone with two methoxy groups attached to the first carbon and an amine group on the

second carbon.

Table 1: Chemical Identifiers and Predicted Physical Properties
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Property Value

CAS Number 57390-38-2

Molecular Formula C₅H₁₃NO₂

Molecular Weight 119.16 g/mol

Boiling Point (Predicted) 149.3 °C at 760 mmHg

Density (Predicted) 0.929 g/cm³

InChI
InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-

5H,6H2,1-3H3

Canonical SMILES CC(N)C(OC)OC

Predicted Spectroscopic Data
While experimental data is unavailable, the expected spectroscopic features can be predicted

based on the molecular structure of 1,1-dimethoxypropan-2-amine.

¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts

Protons
Chemical Shift
(ppm)

Multiplicity Integration

-CH₃ (C3) ~1.0-1.2 Doublet 3H

-NH₂ ~1.5-3.0 (broad) Singlet 2H

-CH(NH₂) (C2) ~2.8-3.2 Multiplet 1H

-OCH₃ ~3.3-3.5 Singlet 6H

-CH(OCH₃)₂ (C1) ~4.2-4.5 Doublet 1H

¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
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Carbon Chemical Shift (ppm)

-CH₃ (C3) ~15-20

-CH(NH₂) (C2) ~50-55

-OCH₃ ~52-58

-CH(OCH₃)₂ (C1) ~100-105

IR Spectroscopy
Table 4: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Amine) 3300-3500 Medium, Broad

C-H Stretch (Alkyl) 2850-3000 Strong

N-H Bend (Amine) 1590-1650 Medium

C-O Stretch (Acetal) 1050-1150 Strong

Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ for 1,1-dimethoxypropan-2-amine would be

expected at an m/z of 119.10. Common fragmentation patterns would likely involve the loss of

a methoxy group (-OCH₃, m/z 31) leading to a fragment at m/z 88, or the loss of the

aminopropyl side chain.

Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data for 1,1-
dimethoxypropan-2-amine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal
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standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural

abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for

separation prior to analysis.

Ionization: Electron Ionization (EI) is a common technique for volatile compounds.

Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

small molecule like 1,1-dimethoxypropan-2-amine.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1,1-
dimethoxypropan-2-amine.

Conclusion
While experimental spectroscopic data for 1,1-dimethoxypropan-2-amine remains elusive in

the public domain, this guide provides a robust framework for its anticipated spectral

characteristics and the methodologies for their acquisition. The predicted NMR, IR, and MS

data, along with the detailed experimental protocols, offer valuable guidance for researchers in

the fields of organic synthesis, analytical chemistry, and drug development who may be

working with this compound. The provided workflow diagram further clarifies the logical steps

involved in the structural elucidation of such molecules.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Dimethoxypropan-2-
amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042680#1-1-dimethoxypropan-2-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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